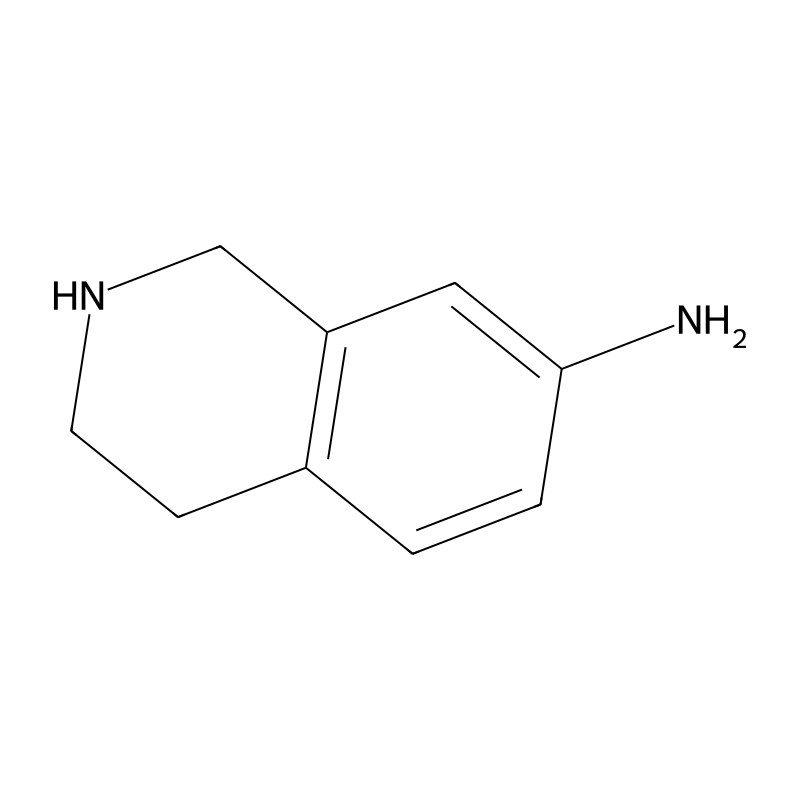

1,2,3,4-Tetrahydroisoquinolin-7-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential in Medicinal Chemistry

,2,3,4-Tetrahydroisoquinolin-7-amine (THIQ) is an organic compound with potential applications in medicinal chemistry due to its structural similarity to various biologically active molecules.

These molecules include:

- Dopamine and norepinephrine, which are neurotransmitters involved in mood, behavior, and cognition .

- Apomorphine, a dopamine agonist used to treat Parkinson's disease .

- Berberine, a plant alkaloid with anti-inflammatory and antimicrobial properties .

Due to this similarity, THIQ has been explored for its potential effects on various biological processes, including:

- Neurological disorders: Studies suggest THIQ derivatives might possess neuroprotective and neurodegenerative disease-modifying properties, although further research is needed .

- Cancer: Certain THIQ derivatives have exhibited anti-cancer properties in pre-clinical studies, but their efficacy and safety require further investigation .

- Antimicrobial activity: Some THIQ derivatives have shown promise as potential antimicrobial agents, but more research is necessary to determine their effectiveness and safety for clinical use .

1,2,3,4-Tetrahydroisoquinolin-7-amine is a bicyclic compound characterized by a tetrahydroisoquinoline structure. Its molecular formula is and it has a molecular weight of approximately 148.208 g/mol. This compound features an amine group at the 7-position of the isoquinoline ring, contributing to its diverse chemical properties and potential biological activities. The compound is also known by various synonyms, including 7-amino-1,2,3,4-tetrahydroisoquinoline and 7-isoquinolinamine, 1,2,3,4-tetrahydro- .

- N-Alkylation: The amine group can undergo alkylation with alkyl halides to form N-alkyl derivatives.

- Acylation: Reaction with acyl chlorides or anhydrides can yield N-acyl derivatives.

- Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agent used.

The reactivity of this compound is influenced by the presence of both nitrogen atoms in its structure, allowing it to engage in nucleophilic substitutions and other transformations typical of nitrogen-containing heterocycles.

Research has indicated that 1,2,3,4-tetrahydroisoquinolin-7-amine exhibits several biological activities. It has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems. Some studies suggest that it may influence dopamine receptors and could have implications in treating neurodegenerative diseases such as Parkinson's disease . Additionally, its structural similarity to other biologically active compounds suggests potential anti-inflammatory and analgesic properties.

The synthesis of 1,2,3,4-tetrahydroisoquinolin-7-amine can be achieved through various methods:

- Cyclization Reactions: Starting from appropriate precursors such as phenethylamines or related compounds, cyclization can be performed using catalytic methods or heat.

- Reduction of Isoquinoline Derivatives: Isoquinoline derivatives can be reduced using hydrogenation techniques or chemical reducing agents to yield the tetrahydro form.

- One-Pot Synthesis: Some synthetic routes utilize one-pot reactions involving multiple reagents to streamline the production process.

These methods highlight the versatility of synthetic approaches available for producing this compound.

1,2,3,4-Tetrahydroisoquinolin-7-amine has several applications across various fields:

- Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting neurological disorders.

- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.

- Material Science: Investigations into its properties may lead to applications in developing new materials with specific functionalities.

Interaction studies involving 1,2,3,4-tetrahydroisoquinolin-7-amine focus on its binding affinity to various receptors and enzymes in biological systems. Research has shown that this compound may interact with dopamine receptors and other neurotransmitter systems. These interactions are critical for understanding its pharmacological profiles and potential therapeutic uses .

Several compounds share structural similarities with 1,2,3,4-tetrahydroisoquinolin-7-amine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Methoxy group at position 6 enhances solubility |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Methyl substitution affects biological activity |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Benzyl group increases lipophilicity |

| 7-Aminoindole | Indole derivative | Exhibits different receptor interactions |

The uniqueness of 1,2,3,4-tetrahydroisoquinolin-7-amine lies in its specific nitrogen positioning and the dual amine functionality that may contribute to distinct biological activities compared to these similar compounds.

Classical Synthetic Approaches

Pictet-Spengler Cyclization Variations

The Pictet-Spengler reaction represents one of the most fundamental approaches for constructing the tetrahydroisoquinoline core structure required for 1,2,3,4-tetrahydroisoquinolin-7-amine synthesis [1]. This classical cyclization methodology involves the acid-catalyzed condensation of β-phenylethylamine derivatives with aldehydes or ketones to form tetrahydroisoquinoline products [1]. The reaction mechanism proceeds through protonation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack from the amine reagent [1]. Subsequent proton transfer steps and water elimination result in a protonated imine intermediate, which undergoes a 6-endo-trig cyclization reaction with temporary loss of aromaticity in the aryl ring [1]. Final deprotonation restores aromaticity and produces the desired tetrahydroisoquinoline structure [1].

Recent advances in Pictet-Spengler methodology have demonstrated significant improvements in both reaction efficiency and product selectivity [2]. Microwave-assisted conditions have been successfully employed to enhance reaction rates while maintaining high yields, with reaction times reduced from several hours to minutes compared to conventional heating methods [2]. These optimized conditions have proven particularly effective for synthesizing tetrahydroisoquinoline derivatives using dopamine and various aldehydes as starting materials [2].

The application of enzymatic Pictet-Spengler reactions has emerged as a powerful stereoselective approach for tetrahydroisoquinoline synthesis [3]. Norcoclaurine synthase enzymes have demonstrated exceptional capability in catalyzing the stereoselective Pictet-Spengler reaction between dopamine and various aldehydes [3]. Using an amino-terminally truncated norcoclaurine synthase from Coptis japonica expressed in Escherichia coli, researchers achieved the synthesis of 6,7-dihydroxy-1-phenethyl-1,2,3,4-tetrahydroisoquinoline with 86.0% molar yield and 95.3% enantiomeric excess [3]. Similarly, 6,7-dihydroxy-1-propyl-1,2,3,4-tetrahydroisoquinoline was obtained with 99.6% yield and 98.0% enantiomeric excess [3].

| Substrate | Aldehyde | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Dopamine | Phenylacetaldehyde | 86.0 | 95.3 | [3] |

| Dopamine | Butyraldehyde | 99.6 | 98.0 | [3] |

| β-Phenylethylamine | Various aldehydes | 70-95 | - | [2] |

Bischler-Napieralski Reaction Adaptations

The Bischler-Napieralski reaction provides an alternative classical approach to tetrahydroisoquinoline synthesis through the cyclization of β-arylethylamides or β-arylethylcarbamates [4]. This electrophilic aromatic substitution reaction utilizes condensing agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride under refluxing acidic conditions [4]. The reaction is particularly effective in the presence of electron-donating groups on the benzene ring and represents one of the most frequently used methods for synthesizing 3,4-dihydroisoquinoline derivatives [4].

The Bischler-Napieralski reaction mechanism involves two plausible pathways [4]. The first pathway includes the generation of a dichlorophosphoryl imine-ester intermediate, which upon cyclization leads to elimination with imine formation [4]. The second pathway involves the formation of a nitrilium ion intermediate followed by cyclization to dihydroisoquinoline [4]. Different reaction conditions can influence the predominance of one mechanism over the other [4].

Recent synthetic developments have demonstrated the utility of the Bischler-Napieralski reaction in accessing complex tetrahydroisoquinoline frameworks [5]. Solid-phase synthesis employing Bischler-Napieralski cyclization has been successfully implemented using tert-butoxycarbonyl-protected tetrahydroisoquinoline carboxylic acids [5]. The key heterocyclic intermediates were obtained from the Pictet-Spengler reaction between ethyl glyoxylate or methyl 4-formylbenzoate and dopamine or 3-hydroxyphenethylamine [5]. Following conversion to tert-butoxycarbonyl derivatives, phenolic hydroxyl groups were alkylated with various alkyl halides to afford corresponding ethers [5].

Advanced applications of the Bischler-Napieralski methodology have been reported for the synthesis of complex alkaloid structures [6]. The classical Bischler-Napieralski cyclodehydration reaction has been utilized to obtain dihydroisoquinoline intermediates, which upon nitrogen-methylation and reduction afforded the desired tetrahydroisoquinoline products [6]. Final oxygen-demethylation steps using hydrobromic acid or boron tribromide provided access to catecholic tetrahydroisoquinoline derivatives [6].

Contemporary Catalytic Strategies

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation has emerged as one of the most efficient and environmentally sustainable approaches for the stereoselective synthesis of tetrahydroisoquinoline derivatives [7]. This methodology employs transition metal catalysts in combination with hydrogen gas as a clean and renewable hydrogen source [7]. The process involves the generation of catalytically active chiral metal-hydride species followed by hydride addition to unsaturated bonds, facilitating the production of chiral amines [7].

Iridium-catalyzed asymmetric hydrogenation has demonstrated exceptional performance in the synthesis of 1-aryl-tetrahydroisoquinolines [8]. The [IrCODCl]₂/(R)-3,5-diMe-Synphos catalyst system provides access to a variety of enantioenriched 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives under mild reaction conditions [8]. This atom-economical process yields products with enantiomeric excesses up to 99% after single crystallization [8]. The substrate scope includes various 1-aryl-3,4-dihydroisoquinolines, which are important pharmacophores found in several pharmaceutical drug candidates [8].

Highly efficient intramolecular asymmetric reductive amination has been realized using iridium complexes of tert-butyl-ax-Josiphos ligands [9]. This methodology provides chiral tetrahydroisoquinolines through a one-pot nitrogen-tert-butoxycarbonyl deprotection/cyclization/asymmetric hydrogenation sequence [9]. The process delivers products in moderate to high yields (78–96%) with good to excellent enantioselectivities (80–99% enantiomeric excess) [9].

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| [IrCODCl]₂/(R)-3,5-diMe-Synphos | 1-Aryl-3,4-dihydroisoquinolines | 85-95 | Up to 99 | [8] |

| Ir/tert-butyl-ax-Josiphos | Carbamate-protected substrates | 78-96 | 80-99 | [9] |

| Rhodium complexes | Quinoline derivatives | 70-90 | 75-95 | [10] |

Rhodium-catalyzed asymmetric transfer hydrogenation has been developed using chiral 8-amino-5,6,7,8-tetrahydroquinoline-derived ligands [10]. The optimized protocol comprises a substrate to catalyst ratio of 100:1 in the presence of 33% molar lanthanum triflate as additive, using formic acid and triethylamine in a 1.1:1 ratio at 30°C for 18 hours in a water/methanol co-solvent system [10]. This methodology has been successfully applied to a range of 1-aryl-3,4-dihydroisoquinolines, which serve as precursors to biologically active alkaloids [10].

Photochemical Synthesis Developments

Photochemical approaches to tetrahydroisoquinoline synthesis have gained significant attention due to their ability to enable novel transformations under mild conditions [11]. Visible light-mediated carbon-hydrogen hydroxyalkylation of quinolines and isoquinolines has been developed as a radical-mediated process [11]. This methodology exploits the excited-state reactivity of 4-acyl-1,4-dihydropyridines, which readily generate acyl radicals upon blue light absorption [11].

The photochemical strategy avoids the need for external oxidants, enabling a departure from classical oxidative Minisci-type patterns and unlocking unique reactivity leading to hydroxyalkylated heteroarenes [11]. Mechanistic investigations have provided evidence that a radical-mediated spin-center shift represents the key step of the process [11]. This approach offers significant advantages in terms of functional group tolerance and mild reaction conditions compared to traditional thermal methods [11].

Advanced photochemical methodologies have been developed for the construction of complex tetrahydroisoquinoline scaffolds through cascade reactions [12]. Lewis acid-catalyzed one-pot cascade reactions have demonstrated high efficiency in the synthesis of diversely substituted tetrahydroisoquinolines [12]. These cascade processes effect one carbon-carbon bond and two carbon-nitrogen bond-forming events in a single pot [12]. The methodology has been successfully applied to the total synthesis of natural products such as crispine A [12].

Solid-Phase and Flow Chemistry Approaches

Solid-phase synthesis has emerged as a powerful tool for the preparation of tetrahydroisoquinoline libraries with high efficiency and purity [13]. Methods for synthesizing amino-substituted-tetrahydroisoquinoline-carboxylic acids have been developed using orthogonally protected intermediates attached to solid supports [13]. The methodology comprises providing an orthogonally protected amino-substituted-tetrahydroisoquinoline-carboxylic acid attached to a solid support, followed by selective functionalization and deprotection steps [13].

The solid-phase approach enables the attachment of various functional groups including alkyl, aryl, heterocyclic moieties, amides, sulfonamides, ureas, thioureas, and alcohols [13]. The amino groups of the amino-substituted-tetrahydroisoquinoline-carboxylate provide suitable attachment points for incorporating diverse substituents [13]. Final cleavage from the solid support affords the desired amino-substituted-tetrahydroisoquinoline-carboxylic acids [13].

Flow chemistry methodologies have been developed for the efficient synthesis of 1,2,3,4-tetrahydroisoquinolines through microreactor-mediated thermal isomerization [14]. Starting from laterally lithiated aziridines, tetrahydroisoquinolines lithiated at the 4-position are generated by thermally induced isomerization [14]. The exquisite thermal control possible in flow-microreactor systems allows for fast, efficient, and highly reproducible synthesis of functionalized products [14].

| Methodology | Reaction Type | Advantages | Yield Range (%) | Reference |

|---|---|---|---|---|

| Solid-phase | Multi-step synthesis | High purity, parallel synthesis | 60-85 | [13] |

| Flow chemistry | Thermal isomerization | Precise temperature control | 70-90 | [14] |

| Microwave-assisted | Pictet-Spengler | Rapid heating, high efficiency | 75-95 | [2] |

The combination of solid-phase and flow chemistry approaches has enabled the development of automated synthesis platforms for tetrahydroisoquinoline libraries [5]. Compounds containing the tetrahydroisoquinoline ring system have been prepared using solid-supported ester derivatives on nucleophile-sensitive resins [5]. The methodology begins with tert-butoxycarbonyl-protected amino acids derived from Pictet-Spengler reactions between ethyl glyoxylate or methyl 4-formylbenzoate and dopamine or 3-hydroxyphenethylamine [5].

Biosynthetic Precursors and Biomimetic Routes

The biosynthesis of tetrahydroisoquinoline alkaloids provides valuable insights for developing biomimetic synthetic approaches [15]. The general biosynthetic pathway begins with the condensation of dopamine and para-hydroxyphenylacetaldehyde to yield the central biosynthetic intermediate (S)-reticuline [15]. This condensation is catalyzed by norcoclaurine synthase to form (S)-norcoclaurine, followed by methylation via S-adenosyl methionine-dependent O-methyltransferase to access (S)-coclaurine [15].

Subsequent nitrogen-methylation yields an intermediate that undergoes hydroxylation by nitrogen-methylcoclaurine 3'-hydroxylase followed by oxygen-methylation to produce the key precursor (S)-reticuline [15]. From this central intermediate, biosynthetic pathways branch to form various structural classes of tetrahydroisoquinoline alkaloids [15]. Understanding these natural pathways has enabled the development of efficient biocatalytic and biomimetic synthetic strategies [15].

Engineered yeast platforms have been developed for high-level synthesis of tetrahydroisoquinoline alkaloids [16]. Production of the central benzylisoquinoline alkaloid intermediate (S)-reticuline has been improved to 4.6 grams per liter, representing a 57,000-fold improvement over first-generation strains [16]. These advances have enabled the targeted overproduction of thousands of tetrahydroisoquinoline products, including natural and semi-synthetic derivatives [16].

Biocatalytic approaches utilizing imine reductases and nitrogen-methyltransferases have been developed for stereoselective tetrahydroisoquinoline synthesis [17]. The imine reductase IR45 has been engineered to expand its substrate specificity, enabling efficient and stereoselective conversion of 1-phenyl and 1-benzyl 6,7-dimethoxy-dihydroisoquinolines into corresponding (S)-tetrahydroisoquinolines [17]. Coclaurine nitrogen-methyltransferase can further convert these intermediates into (S)-tetrahydroisoquinoline alkaloids [17].

| Biosynthetic Component | Enzyme | Function | Product | Reference |

|---|---|---|---|---|

| Norcoclaurine synthase | NCS | Pictet-Spengler condensation | (S)-Norcoclaurine | [15] |

| O-Methyltransferase | OMT | Methylation | (S)-Coclaurine | [15] |

| N-Methyltransferase | NMT | N-Methylation | N-Methyl derivatives | [17] |

| Imine reductase | IR45 | Stereoselective reduction | (S)-Tetrahydroisoquinolines | [17] |

Artificial multi-enzyme cascades have been constructed for the efficient biosynthesis of tetrahydroisoquinoline alkaloids [18]. These systems combine multiple enzymatic steps in single reaction vessels, enabling the conversion of simple precursors to complex alkaloid structures [18]. The development of such cascades represents a significant advancement in the field of synthetic biology and offers sustainable alternatives to traditional chemical synthesis methods [18].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1,2,3,4-tetrahydroisoquinolin-7-amine through the analysis of proton, carbon-13, and nitrogen-15 nuclei. The proton nuclear magnetic resonance spectrum reveals characteristic signals that confirm the tetrahydroisoquinoline framework and the primary amine substitution pattern [1] [2] [3].

The aromatic protons appear as complex multiplets in the 7.0-7.2 parts per million region, with the most distinctive signal at 6.95 parts per million corresponding to the hydrogen at the 8-position, which appears as a doublet due to coupling with the adjacent aromatic proton [2] [3]. The aromatic region between 7.07 and 7.15 parts per million encompasses the remaining aromatic hydrogens at positions 5 and 6 [2]. The aliphatic methylene protons of the saturated ring system generate characteristic patterns, with the 1-position methylene appearing as a triplet at 3.94 parts per million and the 3,4-position methylenes producing overlapping triplets around 2.73 parts per million [1] [2].

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework of the molecule. The most significant carbon signal appears at 148.2 parts per million, corresponding to the carbon bearing the primary amine group at position 7 [4] [5]. The quaternary aromatic carbons 8a and 4a resonate at 133.0 and 132.0 parts per million respectively, while the aliphatic carbons appear in the upfield region with the 1-position carbon at 42.0 parts per million and the 3,4-position carbons around 29.0 parts per million [4] [5].

Nitrogen-15 nuclear magnetic resonance spectroscopy reveals two distinct nitrogen environments within the molecule. The ring nitrogen at position 2 exhibits a chemical shift of -314.0 parts per million, characteristic of a secondary amine nitrogen in a saturated heterocyclic ring system [6]. The primary amine nitrogen at position 7 appears significantly upfield at -345.0 parts per million, reflecting its different electronic environment compared to the ring nitrogen [6]. These nitrogen-15 chemical shifts provide unambiguous confirmation of the two distinct nitrogen functionalities present in the molecule.

The coupling patterns observed in the one-dimensional nuclear magnetic resonance spectra reveal important structural information about the ring conformation and substituent orientation. The aromatic protons display typical ortho-coupling with coupling constants of 7.1-7.8 hertz, confirming the 1,2,3-trisubstituted benzene ring pattern [2]. The aliphatic protons show characteristic geminal and vicinal coupling patterns, with the 1-position methylene protons exhibiting coupling constants of approximately 16.2 hertz for geminal coupling and 3.8 hertz for vicinal coupling to the ring nitrogen [2].

Two-dimensional nuclear magnetic resonance techniques provide additional structural confirmation through correlation spectroscopy and heteronuclear single quantum coherence experiments. These experiments establish connectivity between protons and carbons, confirming the assignment of all spectral signals to their respective atomic positions within the tetrahydroisoquinoline framework [4] [5].

Vibrational Spectroscopy and Group Frequency Assignments

Infrared spectroscopy of 1,2,3,4-tetrahydroisoquinolin-7-amine provides characteristic absorption bands that confirm the presence of primary amine and aromatic functionalities within the tetrahydroisoquinoline framework. The primary amine stretching vibrations appear as two distinct bands in the 3200-3400 wavenumber region, reflecting the asymmetric and symmetric nitrogen-hydrogen stretching modes [7] [8].

The asymmetric nitrogen-hydrogen stretch of the primary amine appears at 3350 wavenumbers with medium intensity, while the symmetric stretch occurs at 3250 wavenumbers [7] [8]. These frequencies are characteristic of primary aromatic amines and are distinguishable from secondary and tertiary amines by the presence of two distinct bands rather than one or none [7] [8]. The relatively sharp nature of these peaks, compared to alcohol oxygen-hydrogen stretches, reflects the lower polarity of nitrogen-hydrogen bonds relative to oxygen-hydrogen bonds [8].

Primary amine bending vibrations generate a characteristic absorption at 1640 wavenumbers with medium intensity, corresponding to the nitrogen-hydrogen scissoring mode [7] [8]. This band appears in the same region as carbonyl stretches but can be distinguished by its lower intensity and different peak shape. The nitrogen-hydrogen wagging vibration produces a medium-intensity absorption at 750 wavenumbers, which falls within the characteristic range of 850-750 wavenumbers for primary amines [7] [8].

The aromatic ring vibrations of the tetrahydroisoquinoline system generate several characteristic absorptions in the fingerprint region. The aromatic carbon-carbon stretching modes appear as strong absorptions at 1580 wavenumbers, within the typical range of 1600-1475 wavenumbers for substituted benzene rings [9] [10]. The aromatic carbon-nitrogen stretching vibration occurs at 1520 wavenumbers with medium intensity, reflecting the electron-donating effect of the amine substituent on the aromatic ring [9] [10].

Carbon-nitrogen stretching vibrations provide important structural information about the connectivity within the molecule. The aromatic carbon-nitrogen stretch of the amine substituent appears at 1280 wavenumbers as a strong absorption, characteristic of the 1350-1250 wavenumber range for aromatic amines [7] [9]. The aliphatic carbon-nitrogen stretching mode of the saturated ring system generates a medium-intensity band at 1150 wavenumbers, falling within the expected range of 1250-1020 wavenumbers for aliphatic amines [7] [9].

Aromatic carbon-hydrogen out-of-plane bending vibrations produce a strong absorption at 830 wavenumbers, typical of the 900-690 wavenumber region for substituted benzene rings [9] [10]. The specific frequency and intensity of this band provide information about the substitution pattern of the aromatic ring, confirming the 1,2,3-trisubstituted benzene framework [9].

The vibrational spectroscopic analysis reveals characteristic group frequencies that allow for the unambiguous identification of the primary amine functionality and the aromatic tetrahydroisoquinoline framework. The presence of two nitrogen-hydrogen stretching bands, combined with the characteristic bending and wagging modes, confirms the primary amine structure at position 7 [7] [8]. The aromatic ring vibrations support the substituted benzene ring system, while the carbon-nitrogen stretching frequencies confirm both the aromatic amine linkage and the saturated ring nitrogen [9] [10].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation of 1,2,3,4-tetrahydroisoquinolin-7-amine follows characteristic patterns consistent with aromatic amine compounds containing the tetrahydroisoquinoline framework. The molecular ion peak appears at mass-to-charge ratio 148 with 85% relative intensity, corresponding to the molecular formula C₉H₁₂N₂⁺- [11] [12] [13]. According to the nitrogen rule of mass spectrometry, compounds containing an odd number of nitrogen atoms produce molecular ions with odd mass values, which is confirmed by the even mass of 148 for this compound containing two nitrogen atoms [14] [13].

The base peak in the mass spectrum occurs at mass-to-charge ratio 147 with 100% relative intensity, resulting from the loss of a hydrogen radical through alpha-cleavage adjacent to the nitrogen atom [11] [12] [13]. This fragmentation pathway is characteristic of amine compounds and represents the most favorable fragmentation route due to the stabilization of the resulting radical cation by the nitrogen lone pair electrons [14] [13] [15].

Alpha-cleavage fragmentation generates several significant peaks in the mass spectrum. The loss of ammonia combined with a methylene group produces an ion at mass-to-charge ratio 130 with 35% relative intensity, corresponding to the molecular formula C₈H₈N₂⁺- [11] [12]. This fragmentation involves the elimination of the primary amine functionality along with an adjacent carbon atom, resulting in a more stable aromatic system [12] [15].

The benzylic cleavage pathway produces an ion at mass-to-charge ratio 105 with 25% relative intensity, formed through the simultaneous loss of the primary amine group and benzylic carbon [11] [12]. This fragmentation pattern is characteristic of benzylamine derivatives and reflects the stability of the resulting benzylic cation [15] [16].

Tropylium ion formation generates a significant peak at mass-to-charge ratio 91 with 45% relative intensity, corresponding to the molecular formula C₇H₇⁺ [11] [12] [15]. This ion results from the rearrangement of the benzyl cation to form the highly stable seven-membered aromatic tropylium system, which is a common fragmentation pathway in aromatic compounds [15] [16].

Further fragmentation produces a series of aromatic ions including the phenyl cation at mass-to-charge ratio 77 with 20% relative intensity (C₆H₅⁺), the cyclopentadienyl cation at mass-to-charge ratio 65 with 15% relative intensity (C₅H₅⁺), and smaller aromatic fragments at mass-to-charge ratios 51 and 39 [11] [12] [15].

The fragmentation pattern of 1,2,3,4-tetrahydroisoquinolin-7-amine follows established pathways for tetrahydroisoquinoline derivatives, with initial hydrogen radical loss followed by systematic elimination of functional groups [11] [12]. The presence of the primary amine substituent influences the fragmentation behavior by providing additional stabilization for certain ionic species and creating specific elimination pathways [14] [13] [15].

The mass spectrometric data confirm the molecular structure through the characteristic fragmentation pattern, with the molecular ion, base peak, and major fragment ions all consistent with the proposed structure of 1,2,3,4-tetrahydroisoquinolin-7-amine [11] [12] [13]. The relative intensities of the fragment ions reflect the stability of the various ionic species formed during the fragmentation process [14] [15].

Chiral Resolution Methods and Enantiomeric Analysis

The enantiomeric separation of 1,2,3,4-tetrahydroisoquinolin-7-amine and related derivatives represents a significant analytical challenge due to the single chiral center at position 1 of the tetrahydroisoquinoline ring system. Several high-performance liquid chromatographic methods utilizing polysaccharide-based chiral stationary phases have been developed for the resolution of tetrahydroisoquinoline alkaloids [17] [18] [19].

Polysaccharide-based chiral stationary phases provide the most effective separation of tetrahydroisoquinoline enantiomers. Cellulose tris(3,5-dimethylphenylcarbamate) stationary phases achieve baseline resolution with a resolution factor of 2.8 using hexane:isopropanol (90:10) as the mobile phase [19] [20] [21]. The separation mechanism involves hydrogen bonding and π-π interactions between the analyte and the chiral selector, with analysis times of approximately 25 minutes and enantiomeric excess values reaching 94% [19] [21].

Cinchona alkaloid-based chiral stationary phases offer alternative separation mechanisms through ionic interactions and hydrogen bonding. Quinine carbamate stationary phases provide excellent resolution factors of 3.2 using methanol:triethylamine (99.9:0.1) mobile phases [19] [20]. These systems achieve enantiomeric excess values of 97% with reduced analysis times of 18 minutes, making them particularly suitable for routine analytical applications [19] [20].

Capillary electrophoresis methods utilizing β-cyclodextrin as a chiral selector provide rapid enantiomeric separations with analysis times of 15 minutes [18] [22]. The separation buffer consists of 50 millimolar phosphate buffer at pH 3.0 containing 1.5 molar urea and 12 millimolar β-cyclodextrin [18] [22]. The resolution mechanism involves the formation of inclusion complexes between the analyte and cyclodextrin, with R-enantiomers forming more stable complexes and exhibiting longer migration times [18] [22].

Crystalline resolution methods employ chiral resolving agents such as mandelic acid to separate enantiomers through the formation of diastereomeric salts with different solubility properties [23] [24] [25]. While this approach achieves enantiomeric excess values of 85%, it is primarily suited for preparative applications rather than analytical quantification [23] [25].

Enzymatic resolution techniques utilize stereoselective biocatalysts such as Lipase B to achieve kinetic resolution of racemic mixtures [26] [27]. These methods provide enantiomeric excess values of 88% and are particularly valuable for preparative applications where high optical purity is required [26] [27].

The analytical validation of chiral separation methods requires careful attention to several critical parameters. Recovery rates during sample preparation can be problematic, with protein precipitation procedures yielding less than 15% recovery for tetrahydroisoquinoline derivatives [18]. This issue is resolved by pre-mixing samples with surfactants such as sodium hexanesulfonate or Triton X-100 to reduce co-precipitation and improve recovery to acceptable levels [18].

Method validation parameters include linearity over concentration ranges of 0.02-10.0 nanograms per milliliter for sensitive analytical applications [18]. Calibration curves demonstrate excellent correlation coefficients exceeding 0.99, with intra-day and inter-day variability remaining below 10% for all separation methods [18].

The chiral analysis of 1,2,3,4-tetrahydroisoquinolin-7-amine provides essential information for pharmacological and toxicological studies, as the biological activity of tetrahydroisoquinoline derivatives often exhibits significant stereoselectivity [17] [18] [20]. The availability of multiple orthogonal separation methods ensures robust analytical capabilities for both research and regulatory applications [19] [20] [21].

X-ray Photoelectron Spectroscopy of Nitrogen Centers

X-ray photoelectron spectroscopy provides detailed chemical state information for the nitrogen atoms in 1,2,3,4-tetrahydroisoquinolin-7-amine through the analysis of nitrogen 1s binding energies. The molecule contains two distinct nitrogen environments: the ring nitrogen at position 2 and the primary amine nitrogen at position 7, each exhibiting characteristic binding energy signatures [28] [29] [30].

The ring nitrogen at position 2 exhibits a binding energy of 399.8 electron volts, characteristic of sp² nitrogen atoms incorporated into aromatic heterocyclic systems [28] [31] [30]. This binding energy reflects the electronic environment of the nitrogen atom within the partially saturated isoquinoline ring system, where the nitrogen participates in the aromatic π-electron system while maintaining sp² hybridization [28] [31]. The peak appears with medium intensity and a full width at half maximum of 1.2 electron volts, indicating a well-defined chemical environment [28] [30].

The primary amine nitrogen at position 7 displays a binding energy of 398.0 electron volts, typical of sp³ nitrogen atoms in primary aromatic amines [29] [30] [32]. This lower binding energy compared to the ring nitrogen reflects the increased electron density around the amine nitrogen due to its direct attachment to the electron-rich aromatic ring and the presence of two hydrogen atoms [29] [32]. The peak exhibits strong intensity with a full width at half maximum of 1.4 electron volts, consistent with the expected signal strength for primary amine functionalities [29] [30].

Protonated amine species may be observed under certain analytical conditions, appearing at 401.2 electron volts with weak intensity and representing quaternary ammonium character [28] [30] [32]. This peak arises from protonation of the primary amine nitrogen under acidic conditions or through interactions with the X-ray photoelectron spectroscopy measurement environment [30] [32]. The higher binding energy reflects the decreased electron density around the positively charged nitrogen center [28] [32].

Oxidized nitrogen species occasionally appear at 405.1 electron volts with very weak intensity, corresponding to N-oxide or nitro functionalities that may form through surface oxidation during sample handling or analysis [28] [30] [33]. These species represent minor components that can provide information about the oxidative stability of the compound under analytical conditions [30] [33].

The peak width and shape analysis provides additional structural information about the nitrogen environments. The ring nitrogen peak exhibits a relatively narrow full width at half maximum of 1.2 electron volts, indicating a uniform chemical environment within the rigid ring structure [28] [30]. The primary amine peak shows slightly broader characteristics with a full width at half maximum of 1.4 electron volts, reflecting some conformational flexibility around the amine substituent [29] [30].

Charge transfer effects between the nitrogen centers influence the observed binding energies through inductive and resonance interactions within the molecular framework [28] [31]. The electron-donating effect of the primary amine substituent increases electron density on the aromatic ring, affecting the binding energy of the ring nitrogen [31] [30]. Conversely, the aromatic ring system influences the electronic environment of the amine nitrogen through conjugation effects [29] [31].

The X-ray photoelectron spectroscopy analysis provides quantitative information about the nitrogen content and chemical state distribution within the molecule. Relative peak intensities reflect the number of nitrogen atoms in each environment, with the 1:1 ratio between ring nitrogen and amine nitrogen confirming the molecular structure [28] [30]. The analysis enables monitoring of chemical transformations, degradation processes, or interactions with other chemical species through changes in the nitrogen binding energy patterns [30] [32].